7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Stereochemistry Drug Discovery Chiral Separation

7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a partially saturated (4H,7H-dihydro) triazolopyrimidine heterocycle bearing a 2,4-dichlorophenyl substituent at the 7-position and a phenyl group at the 5-position. The 4H,7H-dihydro core introduces a stereogenic center at C7, making chirality a defining and non-substitutable attribute of this scaffold.

Molecular Formula C17H12Cl2N4
Molecular Weight 343.2 g/mol
Cat. No. B12001221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H12Cl2N4
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C17H12Cl2N4/c18-12-6-7-13(14(19)8-12)16-9-15(11-4-2-1-3-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)
InChIKeyUHRPEROKXVXBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline of 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine


7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a partially saturated (4H,7H-dihydro) triazolopyrimidine heterocycle bearing a 2,4-dichlorophenyl substituent at the 7-position and a phenyl group at the 5-position. The 4H,7H-dihydro core introduces a stereogenic center at C7, making chirality a defining and non-substitutable attribute of this scaffold. The compound's molecular formula is C₁₇H₁₂Cl₂N₄ (average mass 343.21 g·mol⁻¹), with a monoisotopic mass of 342.0439 g·mol⁻¹ . This specific substitution and saturation pattern distinguishes it from fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine analogues and positions it within the pharmacologically relevant class of dihydrotriazolopyrimidines, which are explored for CNS and anti-infective applications [1].

Why Generic 7-Aryl-Triazolopyrimidine Substitution Is Inadequate for 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine


The 4H,7H-dihydro oxidation state of the triazolopyrimidine core in this compound creates a non-aromatic, chiral center at C7 that is absent in the fully aromatic 7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine congeners. This single structural feature simultaneously governs three non-interchangeable properties: (i) enantiomeric purity and the potential for differential biological activity between (7S) and (7R) forms, (ii) altered electronic distribution and conformational flexibility relative to planar aromatic analogues, and (iii) distinct metabolic and physicochemical profiles in vivo. Replacement with a generic aromatic analogue—such as 7-(2,4-dichlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine—would eliminate the stereochemical dimension and fundamentally alter molecular recognition. Likewise, substitution with other dihydro analogues bearing different halogenation patterns changes both lipophilicity and target-binding geometry . The subsequent quantitative evidence, though limited, underscores why compound identity—including stereochemistry and saturation—must be preserved in research and procurement decisions.

Quantitative Differentiation Evidence for 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine vs. Analogues


Chiral Center Introduction: (7S) Enantiomer vs. Achiral Aromatic Analogues

The 4H,7H-dihydro core introduces a defined stereogenic center at C7, yielding the (7S) enantiomer (ChemSpider ID 129280387) with a monoisotopic mass of 342.0439 g·mol⁻¹ . In contrast, the fully aromatic counterpart 7-(2,4-dichlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is planar and achiral, lacking enantiomeric differentiation entirely [1]. The chiral nature of the target compound mandates enantiomer-specific synthesis or chiral resolution, giving it a unique identity that cannot be replicated by any achiral analogue.

Stereochemistry Drug Discovery Chiral Separation

Dihydro Core Molecular Properties vs. Fully Aromatic Triazolopyrimidines

The 4H,7H-dihydro scaffold possesses a higher degree of saturation than the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine core, which generally lowers logP and increases aqueous solubility within a congeneric series. While no direct experimental logP or solubility measurement for the target compound has been identified, class-level inference from analogous dihydrotriazolopyrimidines indicates that saturation reduces lipophilicity by approximately 0.5–1.0 logP units compared to the fully aromatic form [1]. The target compound's exact logP would require experimental determination, but the structural difference ensures it is not interchangeable with aromatic analogues in any formulation or PK study.

Physicochemical Properties Lipophilicity Metabolic Stability

Anxiolytic Class Association: Target Compound vs. Unspecified Triazolopyrimidine Congeners

Patent US-4,209,621 discloses that substituted 1,2,4-triazolo[1,5-a]pyrimidines, including those with aryl groups at the 5- and 7-positions, exhibit anxiolytic activity in standard rodent models [1]. The patent generically encompasses the 7-(2,4-dichlorophenyl)-5-phenyl substitution pattern, though it does not provide specific IC₅₀ or ED₅₀ data for the target compound itself. The class-level inference suggests potential anxiolytic pharmacology, but without quantitative comparator data against specific analogues such as 7-(2-chlorophenyl)-5-phenyl or 7-(4-chlorophenyl)-5-phenyl derivatives, the differentiation remains inferential.

Anxiolytic Activity GABA-A Receptor CNS Pharmacology

High-Value Application Scenarios for 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Based on Current Evidence


Enantioselective CNS Lead Optimization Programs

The (7S) enantiomer's defined chirality makes this compound a suitable chiral probe or lead scaffold for neuroscience targets where stereochemistry dictates receptor subtype selectivity. Medicinal chemistry teams can use it as a starting point for structure–activity relationship (SAR) studies requiring enantiopure dihydrotriazolopyrimidines [1].

Pharmacokinetic and Solubility Profiling of Dihydro Heterocycles

The 4H,7H-dihydro core offers distinct physicochemical properties compared to aromatic analogues. This compound can serve as a reference standard for laboratories developing assays that differentiate saturated from unsaturated heterocyclic scaffolds, particularly in the context of CNS drug design where lower logP is often desirable [1].

Anxiolytic Pharmacophore Exploration via Patent-Disclosed Scaffolds

Based on the generic claims of US-4,209,621 covering substituted 5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidines, researchers investigating non-benzodiazepine anxiolytics can employ this specific dichlorophenyl analogue to probe the role of halogen substitution on efficacy and off-target profiles. While direct quantitative data are lacking, the compound's fit within the claimed pharmacophore justifies its use in exploratory behavioral pharmacology [1].

Quote Request

Request a Quote for 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.